molecular formula C16H14N4O2 B2713008 1-[1-(furan-2-carbonyl)azetidin-3-yl]-4-phenyl-1H-1,2,3-triazole CAS No. 1797757-31-3

1-[1-(furan-2-carbonyl)azetidin-3-yl]-4-phenyl-1H-1,2,3-triazole

Cat. No.: B2713008
CAS No.: 1797757-31-3
M. Wt: 294.314
InChI Key: TVWNFTLQMSIKDG-UHFFFAOYSA-N
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Description

1-[1-(Furan-2-carbonyl)azetidin-3-yl]-4-phenyl-1H-1,2,3-triazole is a heterocyclic compound featuring a 1,2,3-triazole core substituted at the 1-position with an azetidine ring (a four-membered saturated ring containing one nitrogen atom). The azetidine moiety is further functionalized with a furan-2-carbonyl group, while the triazole’s 4-position is occupied by a phenyl group. Such derivatives are typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), as seen in related compounds .

The compound’s design leverages the triazole’s stability and azetidine’s conformational constraints, which are advantageous in medicinal chemistry for targeting enzymes or receptors. The furan-2-carbonyl group introduces electron-rich aromaticity and a hydrogen-bond acceptor, which may enhance binding to biological targets.

Properties

IUPAC Name

furan-2-yl-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2/c21-16(15-7-4-8-22-15)19-9-13(10-19)20-11-14(17-18-20)12-5-2-1-3-6-12/h1-8,11,13H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVWNFTLQMSIKDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=CO2)N3C=C(N=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(furan-2-carbonyl)azetidin-3-yl]-4-phenyl-1H-1,2,3-triazole typically involves multi-step reactions starting from readily available precursors. One common approach is the cycloaddition reaction, where azetidinone derivatives are synthesized via [2+2] cycloaddition reactions involving ketenes and imines . The furan-2-carbonyl group can be introduced through acylation reactions using furan-2-carbonyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for the cycloaddition steps and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-[1-(furan-2-carbonyl)azetidin-3-yl]-4-phenyl-1H-1,2,3-triazole can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The azetidine ring can be reduced to form azetane derivatives.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Azetane derivatives.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

1-[1-(furan-2-carbonyl)azetidin-3-yl]-4-phenyl-1H-1,2,3-triazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[1-(furan-2-carbonyl)azetidin-3-yl]-4-phenyl-1H-1,2,3-triazole involves its interaction with specific molecular targets in biological systems. The compound’s unique structure allows it to bind to enzymes and receptors, potentially inhibiting their activity. The furan ring may interact with hydrophobic pockets, while the azetidine and triazole rings can form hydrogen bonds and coordinate with metal ions .

Comparison with Similar Compounds

1-[4-Chloro-3-(trifluoromethyl)phenyl]-4-phenyl-1H-1,2,3-triazole ()

  • Structure : The triazole’s 1-position is substituted with a 4-chloro-3-(trifluoromethyl)phenyl group.
  • Geometry : The phenyl and chloro-trifluoromethylphenyl rings form dihedral angles of 21.29° and 32.19° with the triazole plane, creating a twisted conformation. Bond lengths in the triazole (N1-N2: 1.357 Å; N2-N3: 1.310 Å) align with typical 1,2,3-triazole derivatives .
  • Crystal Packing : Molecules stack along the a-axis with centroid-centroid distances of 4.1494 Å and 3.7372 Å, stabilized by C–H···π and π-π interactions .
  • Comparison: The bulkier chloro-trifluoromethylphenyl group induces greater steric distortion compared to the azetidine-furanoyl substituent in the target compound. The latter’s smaller azetidine ring may reduce steric hindrance while maintaining conformational rigidity.

1-Phenyl-4-(pyridine-3-yl-CO2CH2)-1H-1,2,3-triazole ()

  • Structure : A pyridylmethyl ester substituent at the 4-position.
  • Geometry : Exhibits a "V"-shaped conformation (83.84° angle between substituents) with a dihedral angle of 16.54° between triazole and phenyl rings.

Azetidine-Containing Analogues

1-(Azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole hydrochloride ()

  • Structure : Lacks the furan-2-carbonyl group but shares the azetidine-triazole core.

1-(1-Acetylazetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde ()

  • Structure : Features an acetylated azetidine and a formyl group on the triazole.
  • Reactivity: The aldehyde group offers a site for further derivatization, whereas the target compound’s furanoyl group may enhance metabolic stability .

Pharmacological and Physicochemical Properties

Binding to Human Serum Albumin (HSA)

  • 1-(4-Bromophenyl)-5-phenyl-1H-1,2,3-triazole (): Binds to HSA’s Site II via hydrophobic interactions and hydrogen bonds. The bromophenyl group increases lipophilicity (logP ~3.5), whereas the target compound’s furanoyl group may lower logP, improving solubility .
  • 1-(Naphthalen-1-yl)-5-phenyl-1H-1,2,3-triazole (): Exhibits fluorescence quenching of HSA, suggesting strong π-π stacking. The target compound’s furan ring may engage in similar interactions but with reduced aromatic surface area .

Enzyme Inhibition

  • 2-Phenyl-2H-1,2,3-triazol-4-carbaldehyde (): Acts as an α-glycosidase inhibitor. The aldehyde group forms covalent adducts with catalytic residues, a mechanism unlikely in the target compound due to its carbonyl being part of a stable furanoyl ester .

Biological Activity

The compound 1-[1-(furan-2-carbonyl)azetidin-3-yl]-4-phenyl-1H-1,2,3-triazole (CAS Number: 1797757-31-3) is a member of the triazole family, which has garnered attention for its diverse biological activities. This article delves into the biological properties of this compound, particularly its anticancer potential, interactions with biomolecules, and underlying mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C16H14N4O2C_{16}H_{14}N_{4}O_{2}, with a molecular weight of 294.31 g/mol. The structure features a triazole ring, an azetidine moiety, and a furan-2-carbonyl group, contributing to its unique biological profile.

Anticancer Activity

Research has indicated that compounds containing triazole rings exhibit significant anticancer properties. A study highlighted the potential of triazole derivatives in inducing apoptosis in cancer cells. For instance, similar triazole compounds have shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer cells. The mechanism often involves the disruption of microtubule dynamics and induction of cell cycle arrest at the G2/M phase.

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50 (µM)Mechanism of Action
L3MCF-750Apoptosis induction, DNA fragmentation
L2A54930Microtubule destabilization
1-[Furan]MCF-7TBDTBD

The biological activity of This compound appears to be mediated through several pathways:

  • Microtubule Disruption : Similar compounds have been shown to bind to the colchicine site on tubulin, leading to mitotic arrest and subsequent apoptosis in cancer cells.
  • DNA Interaction : Triazole derivatives can stabilize G-quadruplex DNA structures, which are associated with telomere maintenance in cancer cells. This stabilization can inhibit telomerase activity and induce cellular senescence.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce oxidative stress in cancer cells, further promoting apoptosis.

Case Studies

A notable study evaluated the effects of various triazole derivatives on tumor cell lines. The findings indicated that compounds with a furan moiety exhibited enhanced cytotoxicity compared to their counterparts without this feature. For example:

  • Case Study 1 : In vitro testing showed that a related triazole compound significantly reduced cell viability in MCF-7 cells with an IC50 value of approximately 50 µM.

In Vivo Studies

Preclinical trials using tumor-induced mice demonstrated that treatment with triazole derivatives resulted in significant tumor size reduction and improved survival rates compared to control groups.

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